molecular formula C10H12N6 B5634234 1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-pyridinyl)- CAS No. 103261-85-4

1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-pyridinyl)-

Cat. No.: B5634234
CAS No.: 103261-85-4
M. Wt: 216.24 g/mol
InChI Key: FDLIMWOTWFWHGS-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-pyridinyl)- is a heterocyclic compound that belongs to the triazine family. This compound is characterized by a triazine ring substituted with two amino groups and a pyridine ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-pyridinyl)- typically involves the reaction of cyanuric chloride with appropriate amines. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution of chlorine atoms with amino groups. The reaction conditions often include refluxing the mixture in an organic solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups in the triazine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-pyridinyl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the production of dyes, resins, and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-pyridinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA gyrase in bacteria, leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine-2,4-diamine, N,N’-diethyl-6-methoxy-: Similar structure but with different substituents.

    1,3,5-Triazine-2,4-diamine, 6-phenyl-: Contains a phenyl group instead of a pyridine ring.

    Propazine: A triazine herbicide with different substituents.

Uniqueness

1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-pyridinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pyridine ring enhances its ability to interact with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-N,2-N-dimethyl-6-pyridin-3-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6/c1-16(2)10-14-8(13-9(11)15-10)7-4-3-5-12-6-7/h3-6H,1-2H3,(H2,11,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLIMWOTWFWHGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353434
Record name 1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103261-85-4
Record name 1,3,5-Triazine-2,4-diamine, N,N-dimethyl-6-(3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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